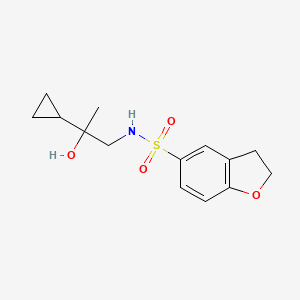

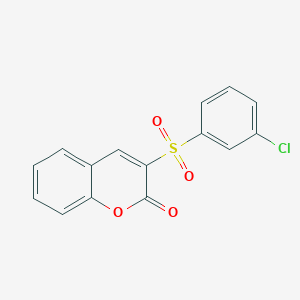

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide, commonly known as 'CPHPC', is a small molecule that has been studied for its potential therapeutic applications in various diseases. CPHPC is a sulfonamide derivative that has been found to bind and remove serum amyloid P component (SAP) from the circulation.

Aplicaciones Científicas De Investigación

Enzymatic Inhibition and Drug Design

Sulfonamides, such as "N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide", play a crucial role in inhibiting enzymes vital for bacterial survival, offering a pathway for developing antibacterial drugs. A class of sulfonamides has been identified as inhibitors of carbonic anhydrase isozymes, which are involved in critical physiological processes, including pH regulation and CO2 transport. These inhibitors show potential in treating conditions like glaucoma, epilepsy, and mountain sickness, and in designing diuretics and antitumor drugs due to their action on various carbonic anhydrase isozymes (Gokcen, Gulcin, Ozturk, & Goren, 2016; Carta, Vullo, Maresca, Scozzafava, & Supuran, 2013) (Gokcen et al., 2016); (Carta et al., 2013).

Organic Synthesis and Chemical Research

Sulfonamides are integral in organic chemistry, serving as intermediates in synthesizing complex molecules. For example, sulfonamide antibiotics undergo microbial degradation, revealing pathways for environmental bioremediation and the synthesis of novel compounds through microbial strategies. These pathways include unusual degradation routes like ipso-hydroxylation and fragmentation, offering insights into environmental persistence and resistance propagation of sulfonamide antibiotics (Ricken et al., 2013) (Ricken et al., 2013).

Environmental Studies

In the environmental sector, sulfonamides have been the focus due to their persistence and potential to propagate antibiotic resistance. Studies on the degradation of sulfonamides, like sulfamethoxazole, explore oxidative processes that can mitigate their environmental impact. The oxidation by chlorine dioxide, for instance, has been studied for its kinetics and reaction pathways, offering insights into the removal of sulfonamides from water sources and reducing their ecological footprint (Ben, Shi, Li, Zhang, & Qiang, 2017) (Ben et al., 2017).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(16,11-2-3-11)9-15-20(17,18)12-4-5-13-10(8-12)6-7-19-13/h4-5,8,11,15-16H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURIGFLJHYIXNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)

![2-[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B2877647.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)

![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)

![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)

![N-[2-[[2-(Dimethylamino)phenyl]methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2877658.png)

![N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2877661.png)

![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)